molecular formula C20H14ClN5O3 B6058128 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No. B6058128
M. Wt: 407.8 g/mol
InChI Key: QXAHKVPCKGYBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide involves its ability to bind to specific sites on proteins and other biomolecules. This binding can lead to changes in the conformation of the biomolecule, which can affect its function. Additionally, N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has been found to have photodynamic properties, which can lead to the generation of reactive oxygen species that can damage biomolecules.
Biochemical and Physiological Effects
Studies have shown that N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide in lab experiments is its ability to selectively bind to specific sites on biomolecules. This can allow for the study of specific interactions and functions of these biomolecules. However, one limitation is that the photodynamic properties of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can make it difficult to use in certain experiments, as it can lead to the generation of reactive oxygen species that can damage other biomolecules.

Future Directions

There are several future directions for the study of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide. One area of interest is its potential use in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate its potential use in the study of protein-protein interactions and protein-ligand interactions. Finally, studies could be conducted to investigate the potential of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide as a tool for the study of other biomolecules and biological processes.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-aminobenzoic acid to form 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has been studied for its potential applications in various fields of science. In particular, it has been found to be a useful tool in the study of protein-protein interactions and protein-ligand interactions. It has also been studied for its potential use in photodynamic therapy.

properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-2-6-16(11-17(12)21)25-23-18-9-5-14(10-19(18)24-25)22-20(27)13-3-7-15(8-4-13)26(28)29/h2-11H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAHKVPCKGYBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.